Methyltetrazine-PEG8-NHS ester

Description

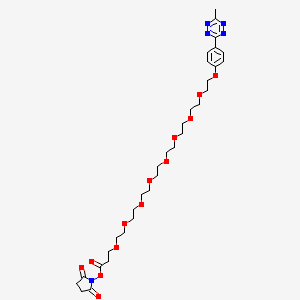

Structure

2D Structure

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N5O13/c1-26-33-35-32(36-34-26)27-2-4-28(5-3-27)49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-31(40)50-37-29(38)6-7-30(37)39/h2-5H,6-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEBYIRKMRTDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

709.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-PEG8-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-NHS ester is a heterobifunctional crosslinker that has become an invaluable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced bioimaging probes.[1] This reagent uniquely combines three key functional components: a highly reactive methyltetrazine moiety, a hydrophilic octa(ethylene glycol) (PEG8) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and applications, supported by quantitative data and detailed experimental protocols.

The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO) group, a cornerstone of "click chemistry."[1] This inverse electron-demand Diels-Alder (IEDDA) reaction is characterized by its high efficiency in biological systems without the need for a catalyst.[2] The NHS ester allows for the covalent attachment of the linker to biomolecules containing primary amines, such as the lysine (B10760008) residues of antibodies or other proteins.[1] The PEG8 spacer enhances the solubility of the entire conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the final product.[1][3]

Chemical Properties and Specifications

This compound is a versatile reagent with well-defined chemical and physical properties.

| Property | Specification |

| Molecular Formula | C₃₂H₄₇N₅O₁₃ |

| Molecular Weight | 709.74 g/mol |

| CAS Number | 2183440-34-6 |

| Appearance | Solid |

| Purity | ≥95% |

| Storage Conditions | -20°C, sealed, dry |

Reaction Mechanisms and Kinetics

The utility of this compound lies in its two distinct reaction capabilities, enabling a two-step conjugation strategy.

NHS Ester Reaction with Primary Amines

The NHS ester moiety reacts with primary amines (e.g., the ε-amino group of lysine residues in proteins) under neutral to slightly basic conditions (pH 7-9) to form a stable amide bond.[4] This reaction is the primary method for attaching the linker to a biomolecule of interest.

Caption: NHS ester reaction with a primary amine.

The stability of the NHS ester is pH-dependent, with hydrolysis being a competing reaction in aqueous solutions.[5][6] It is crucial to perform the conjugation promptly after dissolving the reagent.

| pH | Half-life of NHS Ester (at 0°C) |

| 7.0 | 4-5 hours[5][6] |

| 8.6 | 10 minutes[5] |

Methyltetrazine-TCO Click Chemistry

The methyltetrazine group reacts with a trans-cyclooctene (TCO) via an inverse electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This bioorthogonal reaction is extremely fast and specific, proceeding efficiently in complex biological media without the need for a catalyst.[2] The methyl group on the tetrazine ring enhances its stability in aqueous environments compared to unsubstituted tetrazines.[7]

Caption: Methyltetrazine-TCO "click" reaction.

The kinetics of the tetrazine-TCO ligation are exceptionally rapid, with second-order rate constants among the highest for bioorthogonal reactions.[8]

| Reaction | Second-Order Rate Constant (k₂) |

| Tetrazine-TCO Ligation (general) | up to 10⁶ M⁻¹s⁻¹[9] |

| Dipyridal tetrazine and TCO | 2000 (±400) M⁻¹s⁻¹[10] |

| Hydrogen-substituted tetrazines with TCO | up to 30,000 M⁻¹s⁻¹[10] |

| Methyl-substituted tetrazines with TCO | ~1000 M⁻¹s⁻¹[10] |

The Role of the PEG8 Spacer

The polyethylene (B3416737) glycol (PEG) spacer plays a critical role in the overall performance of the bioconjugate. The PEG8 linker in this reagent offers several advantages over traditional alkyl chain spacers.[3]

-

Enhanced Hydrophilicity: The hydrophilic nature of the PEG8 spacer increases the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[3]

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG8 spacer minimizes steric hindrance, allowing for more efficient binding of the conjugated biomolecule to its target.[1]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of biopharmaceuticals by reducing renal clearance.[7] Studies have shown that longer PEG chains can lead to a decrease in the clearance rate of antibody-drug conjugates.[7]

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG2 | ~7.0 | 0.82 |

| PEG4 | ~5.5 | 0.65 |

| PEG6 | ~4.0 | 0.47 |

| PEG8 | ~2.5 | 0.29 |

| PEG12 | ~2.5 | 0.29 |

| PEG24 | ~2.5 | 0.29 |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[7] |

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling

This protocol outlines the steps for labeling an antibody with this compound.

-

Antibody Preparation:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[11]

-

Immediately before use, dissolve the required amount of the reagent in a water-miscible organic solvent such as DMSO or DMF to prepare a 10 mM stock solution.[10][11] Do not store the reconstituted reagent.[11]

-

-

Labeling Reaction:

-

Purification:

-

Remove unreacted reagent by size-exclusion chromatography (e.g., a spin desalting column) or dialysis.[11]

-

The labeled antibody is now ready for the subsequent click reaction with a TCO-containing molecule.

-

Application: Pre-targeted Radioimmunotherapy (PRIT)

Caption: Pre-targeted radioimmunotherapy workflow.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its combination of a stable and highly reactive methyltetrazine moiety, an amine-reactive NHS ester, and a beneficial PEG8 spacer makes it an ideal choice for a wide range of applications in drug development, diagnostics, and fundamental research. The quantitative data and protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this reagent in their work.

References

- 1. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 2. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]

- 9. Pretargeted radioimmunotherapy and SPECT imaging of peritoneal carcinomatosis using bioorthogonal click chemistry: probe selection and first proof-of-concept - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyltetrazine-PEG8-PFP ester, 2353409-49-9 | BroadPharm [broadpharm.com]

A Technical Guide to the Mechanism and Application of Methyltetrazine-PEG8-NHS Ester

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Methyltetrazine-PEG8-NHS ester, a heterobifunctional crosslinker integral to advanced bioconjugation strategies. We will dissect its core mechanism of action, provide quantitative data on its reactivity, and supply detailed experimental protocols for its application.

Core Principles and Mechanism of Action

This compound is a powerful tool designed for a two-step sequential bioconjugation process. Its structure comprises three key components:

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive functional group for the initial labeling of a biomolecule.

-

Polyethylene Glycol (PEG8) Spacer: An eight-unit PEG linker that enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[1][2]

-

Methyltetrazine (Tz): A bioorthogonal moiety that enables a highly specific and rapid "click chemistry" reaction.

The overall mechanism proceeds in two distinct stages:

Stage 1: Amine Labeling via NHS Ester Reaction The process begins with the covalent attachment of the linker to the first biomolecule (e.g., a protein, antibody, or peptide). The NHS ester group reacts with primary amines (—NH₂), such as the ε-amine of lysine (B10760008) residues or the N-terminus of a polypeptide chain.[3][4] This reaction is a nucleophilic acyl substitution, where the unprotonated amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group to form a stable and irreversible amide bond.[3][4][]

Stage 2: Bioorthogonal Ligation via Tetrazine Click Chemistry Once the biomolecule is "tagged" with the tetrazine moiety, it can be reacted with a second molecule that has been functionalized with a trans-cyclooctene (B1233481) (TCO) group. The methyltetrazine and TCO groups undergo an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][6][7] This reaction is exceptionally fast, highly selective, and bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native cellular processes.[7][8] The reaction is catalyst-free and results in a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[6][8]

Below is a diagram illustrating this dual-reactivity mechanism.

Quantitative Reaction Data

The efficiency of the two-stage conjugation process is governed by the kinetics and stability of the reactive moieties.

Table 1: NHS Ester Reactivity and Stability

The primary challenge in the first stage is the competition between the desired aminolysis (reaction with the protein) and hydrolysis (reaction with water). The rate of hydrolysis is highly dependent on pH.

| pH | Half-life of NHS Ester (Aqueous) | Optimal pH Range for Conjugation | Notes |

| 7.0 | ~4-5 hours @ 0°C[9] | No | Hydrolysis is slow, but aminolysis is also inefficient. |

| 7.2-8.5 | Minutes to ~1 hour[] | Yes | Optimal balance between amine reactivity and manageable hydrolysis.[4] |

| > 8.6 | ~10 minutes @ 4°C[9] | No | Hydrolysis rate becomes too high, significantly reducing conjugation yield. |

Table 2: Comparative Kinetics of Bioorthogonal Reactions

The second stage, the IEDDA reaction, is notable for its exceptional speed. This table compares its second-order rate constant (k₂) with other common click chemistry reactions.

| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Catalyst Required | Key Advantages |

| Tetrazine-TCO Ligation (IEDDA) | 10³ - 10⁶ [7][10][11] | No | Extremely fast, bioorthogonal, catalyst-free.[8] |

| Copper-Catalyzed Azide-Alkyne (CuAAC) | 10² - 10³ | Yes (Copper) | High yield and specificity, but copper can be cytotoxic.[8] |

| Strain-Promoted Azide-Alkyne (SPAAC) | 10⁻¹ - 1 | No | Catalyst-free, but significantly slower than IEDDA ligation.[8] |

Detailed Experimental Protocols

This section provides a general, two-part protocol for labeling a protein with this compound and subsequent conjugation to a TCO-modified molecule.

Part A: Protein Labeling with this compound

This protocol describes the modification of a protein with a tetrazine group.

Materials:

-

Protein of interest (1-5 mg/mL)

-

This compound

-

Reaction Buffer: Amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0 (PBS is a common choice). Avoid Tris or glycine (B1666218) buffers.[12]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[13]

-

Desalting column (e.g., Zeba™ Spin 7K MWCO) for purification

Workflow Diagram:

Procedure:

-

Protein Preparation: Ensure the protein of interest is in an amine-free Reaction Buffer at a concentration of 1-5 mg/mL.[12]

-

Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[13]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.[12]

-

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[12]

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[12] Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted labeling reagent and the quenched byproducts by buffer exchanging the labeled protein solution using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Part B: Tetrazine-TCO Bioorthogonal Ligation

This protocol describes the click reaction between the newly tetrazine-functionalized protein and a TCO-functionalized molecule.

Materials:

-

Purified Tetrazine-Labeled Protein (from Part A)

-

TCO-functionalized molecule of interest

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Combine the Tetrazine-Labeled Protein and the TCO-functionalized molecule in a suitable reaction buffer.

-

Stoichiometry: For efficient conjugation, a slight molar excess (e.g., 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is often recommended, though the optimal ratio should be determined empirically.[14]

-

Incubation: The reaction is typically very rapid. Incubate the mixture for 30 to 60 minutes at room temperature.[14] For very low concentrations, the incubation time can be extended or performed at 37°C to ensure completion.[14]

-

Purification (if necessary): If one of the starting materials or the final conjugate has significantly different properties (e.g., size, charge), purification can be performed using methods like size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted components.

In-Depth Reaction Mechanisms

Visualizing the chemical transformations provides a deeper understanding of the specificity and stability of the formed bonds.

NHS Ester Aminolysis Mechanism

The reaction begins with the nucleophilic attack of a primary amine on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate to form a stable amide bond.

Inverse-Electron-Demand Diels-Alder (IEDDA) Mechanism

The tetrazine (the diene) reacts with the TCO (the dienophile) in a [4+2] cycloaddition. The resulting bicyclic intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, eliminating dinitrogen gas to form the final, stable conjugate.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound, 2183440-34-6 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. glenresearch.com [glenresearch.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Methyltetrazine-PEG8-NHS Ester: Properties, Solubility, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-NHS ester is a heterobifunctional crosslinker at the forefront of bioconjugation and antibody-drug conjugate (ADC) development. This reagent uniquely combines three key functional elements: a highly reactive methyltetrazine moiety, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This strategic design enables a two-step bioorthogonal conjugation strategy, offering precise control over the labeling of biomolecules. This guide provides a comprehensive overview of the properties, solubility, and detailed experimental protocols for the effective use of this compound in various research and development applications.

Core Properties and Specifications

This compound is characterized by its distinct chemical features that dictate its utility in bioconjugation. The methyltetrazine group participates in a highly specific and rapid inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with trans-cyclooctene (B1233481) (TCO) tagged molecules.[1] The NHS ester allows for the covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues on proteins and antibodies.[1] The PEG8 spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugate and reduce aggregation.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₇N₅O₁₃ | [3] |

| Molecular Weight | 709.74 g/mol | [1] |

| Purity | Typically ≥95% | [3] |

| Appearance | Solid | [1] |

| Storage Conditions | -20°C, sealed, dry | [1][3] |

| Shipping Conditions | Ambient temperature | [3] |

Solubility

The solubility of this compound is a critical factor in its application. While the PEG8 spacer significantly enhances its aqueous solubility compared to non-PEGylated analogs, it is still recommended to first dissolve the reagent in a dry, water-miscible organic solvent before adding it to an aqueous reaction mixture.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [4] |

| Dimethylformamide (DMF) | Soluble | [4] |

| Water | The PEG8 spacer improves water solubility, but it is recommended to prepare stock solutions in an organic solvent. | [2] |

| Dichloromethane (DCM) | Soluble | [4] |

Note: Quantitative solubility data (e.g., mg/mL) is not consistently provided across suppliers. It is best practice to prepare a concentrated stock solution in anhydrous DMSO or DMF immediately before use.

Experimental Protocols

General Considerations for NHS Ester Reactions

The reaction of NHS esters with primary amines is pH-dependent, with an optimal pH range of 7.2-8.5.[2] It is crucial to use buffers that do not contain primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[2] Suitable buffers include phosphate-buffered saline (PBS), bicarbonate buffer, or borate (B1201080) buffer. Due to the susceptibility of the NHS ester to hydrolysis in aqueous solutions, stock solutions of this compound should be prepared fresh in anhydrous DMSO or DMF and used immediately.[2]

Protocol 1: Labeling of Proteins with this compound

This protocol outlines a general procedure for the labeling of proteins with this compound. The molar excess of the labeling reagent may need to be optimized for each specific protein to achieve the desired degree of labeling.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Two-Step Antibody-Drug Conjugation Workflow

This protocol describes a two-step process for creating an antibody-drug conjugate (ADC). First, the antibody is labeled with this compound. Second, a TCO-containing drug molecule is conjugated to the methyltetrazine-labeled antibody via a bioorthogonal click reaction.

Step 1: Antibody Labeling with this compound

Follow the procedure outlined in Protocol 1 to label the antibody with the methyltetrazine linker.

Step 2: Bioorthogonal Ligation with a TCO-Containing Molecule

Materials:

-

Methyltetrazine-labeled antibody

-

TCO-containing molecule (e.g., a cytotoxic drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare a stock solution of the TCO-containing molecule in a suitable solvent.

-

Ligation Reaction: Add a 1.5 to 5-fold molar excess of the TCO-containing molecule to the methyltetrazine-labeled antibody.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction is often complete within 30 minutes due to the fast kinetics of the tetrazine-TCO ligation.

-

Purification: Purify the resulting ADC to remove any unreacted TCO-containing molecule and other byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

Visualizing the Chemistry and Workflows

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation, drug delivery, and diagnostics. Its unique combination of an amine-reactive NHS ester, a bioorthogonal methyltetrazine group, and a solubility-enhancing PEG8 spacer provides a robust platform for the precise and efficient labeling of biomolecules. By understanding its core properties and following the detailed protocols provided in this guide, scientists can effectively leverage this reagent to advance their research and development goals.

References

An In-depth Technical Guide to Methyltetrazine-PEG8-NHS Ester for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyltetrazine-PEG8-NHS ester, a heterobifunctional crosslinker revolutionizing the field of bioconjugation. We will delve into its core properties, reaction mechanisms, and practical applications, offering detailed experimental protocols and quantitative data to empower researchers in their endeavors, from basic research to advanced therapeutic development.

Introduction to this compound

This compound is a powerful tool in the bioconjugation toolkit, enabling the precise and efficient labeling of biomolecules.[1][2] Its unique structure combines three key functional components:

-

A Methyltetrazine Group: This moiety is at the heart of its "click chemistry" functionality, reacting with exceptional speed and specificity with a trans-cyclooctene (B1233481) (TCO) group through an inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[1][3][4] This bioorthogonal reaction is highly efficient and can be performed in complex biological media with minimal side reactions.[5][6]

-

An N-Hydroxysuccinimide (NHS) Ester: This highly reactive group readily couples with primary amines (-NH2) found on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus), peptides, and other biomolecules to form stable amide bonds.[7][8][9]

-

A Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG spacer is hydrophilic, which enhances the water solubility of the reagent and the resulting conjugate.[1][7][8] This property helps to prevent aggregation of labeled proteins and reduces steric hindrance, improving the efficiency of the subsequent click reaction.[1][5]

This trifunctional design makes this compound an ideal reagent for a two-step bioconjugation strategy, which offers greater control and specificity compared to traditional one-step labeling methods.[10]

Physicochemical and Reactive Properties

A clear understanding of the properties of this compound is crucial for its successful application. The following tables summarize its key physicochemical and reactive characteristics.

| Property | Value | Source |

| Chemical Formula | C₃₂H₄₇N₅O₁₃ | [7] |

| Molecular Weight | 709.8 g/mol | [2][7][8] |

| Purity | Typically >95% (HPLC) | [7][8] |

| Appearance | Solid or oil, brown to reddish brown | [2] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [11] |

| Storage Conditions | -20°C, sealed, desiccated, away from moisture | [2][7][8] |

| Reactive Property | Description | Source |

| Amine Reactivity | The NHS ester reacts with primary amines at pH 7.2-9.0 to form stable amide bonds. The optimal pH is typically 8.3-8.5. | [5][9][12][13] |

| Click Chemistry Reactivity | The methyltetrazine group reacts with trans-cyclooctene (TCO) via an inverse electron-demand Diels-Alder (iEDDA) cycloaddition. | [1][3][4] |

| Reaction Kinetics (Tetrazine-TCO) | Second-order rate constant of up to 2000 M⁻¹s⁻¹ in 9:1 methanol/water. Generally reported in the range of 1 to 1 x 10⁶ M⁻¹s⁻¹. | [3][4][14] |

| Reaction Conditions | The iEDDA reaction is bioorthogonal, proceeding efficiently under mild, physiological conditions (pH 6.0-9.0, 4°C to 37°C) without the need for a catalyst. | [4][6][15] |

| Stability | The methyltetrazine group is generally stable in aqueous buffered media at physiological pH. The NHS ester is moisture-sensitive and prone to hydrolysis, especially at higher pH. | [5][13][16][17][18] |

Reaction Mechanisms and Workflows

The bioconjugation process using this compound typically follows a two-step workflow. First, the biomolecule of interest is labeled with the NHS ester moiety. Subsequently, the tetrazine-modified biomolecule is reacted with a TCO-functionalized molecule.

Step 1: Amine Labeling with NHS Ester

The NHS ester of the crosslinker reacts with primary amines on the biomolecule via nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond.[19]

References

- 1. This compound [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. medium.com [medium.com]

- 6. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. This compound, 2183440-34-6 | BroadPharm [broadpharm.com]

- 8. This compound - CD Bioparticles [cd-bioparticles.net]

- 9. Tetrazine-PEG-NHS ester | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

- 11. Methyltetrazine-PEG8-PFP ester, 2353409-49-9 | BroadPharm [broadpharm.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tetrazine Click Chemistry with NHS Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tetrazine click chemistry, focusing on the use of N-hydroxysuccinimide (NHS) esters for the functionalization of biomolecules. This powerful bioorthogonal conjugation strategy has become an indispensable tool in chemical biology, drug delivery, and molecular imaging due to its exceptional reaction kinetics, high specificity, and biocompatibility.

Core Principles

Tetrazine click chemistry is a two-step process that enables the precise and efficient labeling of biomolecules. The overall workflow involves:

-

Amine Modification: A biomolecule of interest, typically a protein or antibody containing primary amines (e.g., lysine (B10760008) residues), is first functionalized with a tetrazine moiety using a tetrazine-NHS ester.[1] The NHS ester reacts with the primary amines to form a stable amide bond.[2][3]

-

Bioorthogonal Ligation: The tetrazine-modified biomolecule is then introduced to a reaction partner, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. The tetrazine and TCO undergo a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, forming a stable covalent bond.[4][5] This reaction is bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.[6][7]

The key advantages of this chemistry lie in the remarkable speed and selectivity of the tetrazine-TCO ligation, which is among the fastest bioorthogonal reactions known.[4][8] This allows for efficient labeling at very low concentrations, minimizing potential toxicity and preserving the biological integrity of the system under investigation.[4]

The Chemistry: A Closer Look

NHS Ester-Mediated Amine Coupling

N-hydroxysuccinimide esters are highly reactive compounds widely used for the modification of primary amines on biomolecules.[9][10] The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]

Several factors are crucial for a successful NHS ester coupling reaction:

-

pH: The reaction is highly pH-dependent. An optimal pH range of 8.3-8.5 is recommended for efficient labeling.[9][10] At lower pH, the primary amines are protonated and less nucleophilic, hindering the reaction.[9] Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[2][9]

-

Buffer Choice: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[10][11] Phosphate-buffered saline (PBS), carbonate/bicarbonate, HEPES, or borate (B1201080) buffers are suitable choices.[2][11]

-

Solvent: While aqueous buffers are the standard, poorly water-soluble tetrazine-NHS esters can be first dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[9][11] It is critical to use high-quality, amine-free DMF to prevent side reactions.[9]

A significant challenge in NHS ester chemistry is the competing hydrolysis reaction, where the ester reacts with water. This can lead to a lower yield of the desired conjugate.[12][13][14] Studies have shown that the rate of hydrolysis can be significantly higher than the rate of aminolysis, especially at low protein concentrations.[12][13][15] Therefore, it is crucial to use fresh NHS ester solutions and optimize reaction conditions to favor the aminolysis reaction.[11]

The Tetrazine-TCO Ligation

The reaction between a tetrazine and a trans-cyclooctene is an inverse-electron-demand Diels-Alder cycloaddition.[4][16] In this reaction, the electron-poor tetrazine acts as the diene and the strained, electron-rich TCO acts as the dienophile.[17] The initial cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine (B8628806) product.[5][18]

Key features of the tetrazine-TCO ligation include:

-

Extraordinary Kinetics: This reaction is exceptionally fast, with second-order rate constants reported to be as high as 106 to 107 M-1s-1.[5][8][16][19] This allows for rapid labeling even at nanomolar to micromolar concentrations.[4]

-

Biocompatibility: The reaction proceeds under physiological conditions (neutral pH, aqueous environment, room temperature) and does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[4][16]

-

High Specificity: Tetrazines and TCOs are highly selective for each other and do not cross-react with other functional groups present in biological systems.[5][20]

The reactivity of both the tetrazine and the TCO can be tuned by modifying their chemical structures. For example, electron-withdrawing groups on the tetrazine can increase the reaction rate.[7] Similarly, the conformational strain of the TCO derivative significantly impacts its reactivity.[21]

Quantitative Data Summary

The following table summarizes key quantitative data for tetrazine click chemistry with NHS esters, compiled from various sources.

| Parameter | Value | Conditions | Source(s) |

| NHS Ester Reaction | |||

| Optimal pH | 8.3 - 8.5 | Aqueous buffer | [9][10] |

| Half-life of NHS ester hydrolysis | 10 minutes | pH 8.6, 4°C | [2] |

| Half-life of NHS ester hydrolysis | 4 - 5 hours | pH 7.0, 0°C | [2] |

| Tetrazine-TCO Ligation | |||

| Second-order rate constant (k₂) | > 800 M⁻¹s⁻¹ | General | [4] |

| Second-order rate constant (k₂) | 1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹ | Varies with reactants | [5][8] |

| Second-order rate constant (k₂) | 3,100 M⁻¹s⁻¹ | s-TCO with 3,6-diphenyl-s-tetrazine in MeOH at 25°C | [21] |

| Second-order rate constant (k₂) | 366,000 M⁻¹s⁻¹ | d-TCO with a water-soluble 3,6-dipyridyl-s-tetrazine in water at 25°C | [21][22] |

| Second-order rate constant (k₂) | >50,000 M⁻¹s⁻¹ | Identified as a strong indicator for successful pretargeting in vivo | [23][24][25] |

| Stability | |||

| TCO-Tetrazine conjugate | Stable | Physiological conditions | [4] |

| s-TCO derivatives | Moderately stable, require cold storage | [21] | |

| d-TCO derivatives | Crystalline, bench-stable solids, stable in aqueous solution and blood serum | [21][22] |

Experimental Protocols

This section provides detailed methodologies for the key steps in a typical tetrazine click chemistry experiment.

Protocol 1: Labeling of a Protein with a Tetrazine-NHS Ester

This protocol describes the modification of a protein with a tetrazine moiety using a Tetrazine-NHS ester.

Materials:

-

Protein of interest (e.g., antibody)

-

Tetrazine-NHS Ester (e.g., Methyltetrazine-NHS Ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[26]

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[9][10]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[26]

-

Desalting spin columns or size-exclusion chromatography system for purification[26]

Procedure:

-

Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[9] Ensure the buffer is free of primary amines (e.g., Tris or glycine).[10][26]

-

Tetrazine-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.[11][26]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.[26] The optimal molar ratio may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction for 60 minutes at room temperature or 2 hours on ice with gentle mixing.[11][26]

-

Quenching the Reaction: To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[11][26]

-

Purification: Remove the excess, unreacted Tetrazine-NHS ester and byproducts using a desalting spin column or size-exclusion chromatography according to the manufacturer's instructions.[26]

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Modified Protein with a TCO-Fluorophore

This protocol describes the "click" reaction between the tetrazine-functionalized protein and a TCO-containing molecule (e.g., a fluorescent dye).

Materials:

-

Tetrazine-modified protein (from Protocol 1)

-

TCO-functionalized molecule (e.g., TCO-PEG-Fluorophore)

-

Reaction Buffer: PBS or other non-amine-containing buffer, pH 6-9[5][11]

Procedure:

-

Prepare Reactants: Prepare the tetrazine-modified protein in the Reaction Buffer. Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).

-

Ligation Reaction: Add the TCO-functionalized molecule to the solution of the tetrazine-modified protein. A 1.1 to 2.0 molar excess of the more abundant reagent is recommended.[11]

-

Incubation: Incubate the reaction at room temperature for 10-60 minutes or at 4°C for 30-120 minutes.[11] The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[5]

-

Purification (if necessary): If unreacted TCO-molecule needs to be removed, purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or spin desalting.[11]

Visualizations

Chemical Reactions and Workflows

Caption: Experimental workflow for two-step tetrazine click chemistry.

Caption: NHS ester reaction with a primary amine.

Caption: Inverse-electron-demand Diels-Alder reaction.

Applications in Research and Drug Development

The robustness and efficiency of tetrazine click chemistry with NHS esters have led to its widespread adoption in various fields:

-

Antibody-Drug Conjugates (ADCs): This chemistry is extensively used to link cytotoxic drugs to antibodies for targeted cancer therapy.[1] The cleavable versions of tetrazine linkers further allow for controlled drug release within the tumor microenvironment.[1][27]

-

In Vivo Imaging: The rapid kinetics of the tetrazine-TCO ligation are ideal for pre-targeted imaging applications, where a tetrazine-modified antibody is first administered and allowed to accumulate at the target site, followed by a TCO-labeled imaging agent for rapid and specific visualization.[7][18][28][29]

-

Live-Cell Imaging: The bioorthogonal nature of the reaction allows for the specific labeling and tracking of biomolecules in living cells without disrupting cellular processes.[4][18]

-

PROTACs and Molecular Glues: Tetrazine-based linkers are being incorporated into the design of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.[30]

-

Drug Activation: Tetrazine-mediated reactions are being explored for in vivo prodrug activation, offering spatial and temporal control over drug release.[31]

Conclusion

Tetrazine click chemistry, facilitated by the initial amine modification with NHS esters, represents a cornerstone of modern bioconjugation. Its unparalleled reaction speed, specificity, and biocompatibility have empowered researchers and drug developers to construct complex biomolecular architectures with unprecedented precision. As the field continues to evolve, further innovations in tetrazine and dienophile design are expected to expand the applications of this remarkable chemical tool, paving the way for new diagnostics, therapeutics, and a deeper understanding of biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]

- 3. glenresearch.com [glenresearch.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. broadpharm.com [broadpharm.com]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 12. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Click chemistry - Wikipedia [en.wikipedia.org]

- 18. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 23. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. medchemexpress.com [medchemexpress.com]

- 31. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Antibody Labeling with Methyltetrazine-PEG8-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with Methyltetrazine-PEG8-NHS ester. This procedure is a crucial first step in a two-step bioorthogonal conjugation strategy, enabling the site-specific attachment of various molecules, such as fluorescent dyes, drugs, or other biomolecules, that have been modified with a trans-cyclooctene (B1233481) (TCO) group. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, thereby preserving the antibody's immunoreactivity.[1][2]

Introduction

Bioorthogonal chemistry provides a powerful tool for the precise modification of biomolecules in complex biological systems. The reaction between tetrazine and trans-cyclooctene (TCO) is an example of an inverse-electron-demand Diels-Alder cycloaddition, a type of "click chemistry" known for its rapid reaction kinetics and high specificity.[1][3] This protocol focuses on the initial and critical step: the functionalization of an antibody with a methyltetrazine moiety using an N-hydroxysuccinimide (NHS) ester.

The this compound reagent contains three key components:

-

Methyltetrazine: The reactive group that will participate in the subsequent bioorthogonal reaction with a TCO-modified molecule.[1]

-

PEG8 Spacer: An eight-unit polyethylene glycol linker that increases the hydrophilicity of the conjugate, reduces the potential for aggregation, and provides spatial separation between the antibody and the conjugated molecule to maintain biological activity.[1][4]

-

NHS Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of the antibody, under mild basic conditions.[5][][7]

This two-step labeling strategy offers significant advantages, including the ability to pre-label the antibody and then introduce the functional molecule in a separate, highly efficient reaction. This is particularly beneficial for sensitive payloads or when optimizing the labeling ratio is critical.

Experimental Workflow Overview

The overall process for antibody labeling with this compound followed by a bioorthogonal reaction with a TCO-modified molecule is depicted below. This protocol specifically covers the antibody labeling and purification steps.

Caption: Workflow for antibody labeling with this compound.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the antibody with the NHS ester of the Methyltetrazine-PEG8 reagent. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction of an antibody's primary amine with this compound.

Detailed Protocol

Materials and Reagents

Materials:

-

Microcentrifuge tubes

-

Pipettes and tips

-

Reaction tube rotator/mixer

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

UV-Vis spectrophotometer

Reagents:

-

Antibody to be labeled (at a concentration of 1-10 mg/mL)[8]

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[8][9]

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.3-8.5.[8][9] Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the NHS ester.[4][7][10]

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0[11]

-

Storage Buffer: PBS, pH 7.4

Antibody Preparation

-

If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like bovine serum albumin (BSA), it must be purified before labeling.[10][12]

-

Perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis cassette appropriate for the antibody's molecular weight.

-

Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[11] The optimal concentration is typically between 1-10 mg/mL.[8]

Labeling Reaction

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4][12]

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[] The NHS ester is moisture-sensitive and should not be stored in solution.[4][10]

-

Determine the volume of the NHS ester stock solution to add to the antibody solution. A 5- to 20-fold molar excess of the NHS ester to the antibody is a good starting point.[4][11] The optimal ratio may need to be determined empirically.

| Parameter | Value |

| Antibody Molecular Weight (IgG) | ~150,000 g/mol |

| Molar Excess of NHS Ester | 5-20 fold |

Calculation Example:

-

Amount of Antibody: 1 mg

-

Antibody Moles: 1 mg / 150,000 g/mol = 6.67 nmol

-

For a 10-fold molar excess, you need 66.7 nmol of NHS ester.

-

Volume of 10 mM NHS ester stock: 66.7 nmol / 10 mM = 6.67 µL

-

Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. Ensure the volume of DMSO/DMF does not exceed 10% of the total reaction volume.[4]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[][11] Protect from light if the final conjugate is light-sensitive.

Purification of the Labeled Antibody

-

After incubation, remove the unreacted this compound and the NHS byproduct using a desalting column (e.g., spin column) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[9] Gel filtration chromatography or dialysis can also be used.[5][]

-

Follow the manufacturer's instructions for the chosen purification method to separate the labeled antibody from smaller molecules.

Characterization and Storage

-

Determine the Degree of Labeling (DOL): The DOL, or the average number of methyltetrazine molecules per antibody, can be estimated by measuring the UV-Vis absorbance of the purified conjugate.

-

Measure the absorbance at 280 nm (for the antibody) and at the specific absorbance maximum for the methyltetrazine group (if provided by the manufacturer).

-

The DOL calculation requires the extinction coefficients of the antibody and the methyltetrazine at these wavelengths. A general protocol for calculating DOL can be adapted from protocols for fluorescent dye labeling.

-

-

Storage: Store the purified, labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.[14] The addition of a cryoprotectant may be considered for long-term frozen storage.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the antibody labeling protocol.

| Parameter | Recommended Range/Value | Reference |

| Antibody Preparation | ||

| Antibody Purity | >95% | [10] |

| Antibody Concentration | 1-10 mg/mL | [8] |

| Reaction Buffer pH | 7.2 - 8.5 (optimal 8.3-8.5) | [][7][8] |

| Labeling Reaction | ||

| Molar Excess of NHS Ester | 5-20 fold | [4][11] |

| Incubation Time | 30-120 minutes at room temperature; up to overnight at 4°C | [][7] |

| Incubation Temperature | Room Temperature or 4°C | [][7] |

| Characterization | ||

| Optimal Degree of Labeling (DOL) | Typically 2-8 (application dependent) | [15] |

Troubleshooting

-

Low Labeling Efficiency:

-

Antibody Aggregation/Precipitation:

-

Reduce the volume of organic solvent (DMSO/DMF) in the reaction mixture.

-

Perform the reaction at 4°C.

-

Ensure the antibody concentration is within the recommended range.

-

-

Loss of Antibody Activity:

-

Reduce the molar excess of the NHS ester to minimize modification of lysine residues in the antigen-binding site.

-

Decrease the incubation time or temperature.

-

By following this detailed protocol, researchers can reliably label antibodies with this compound, preparing them for subsequent bioorthogonal conjugation with TCO-modified molecules for a wide range of applications in research and drug development.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound, 2183440-34-6 | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. bidmc.org [bidmc.org]

- 11. benchchem.com [benchchem.com]

- 12. furthlab.xyz [furthlab.xyz]

- 14. broadpharm.com [broadpharm.com]

- 15. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-Step Guide for Protein Conjugation Using Methyltetrazine-PEG8-NHS Ester

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of proteins using Methyltetrazine-PEG8-NHS ester. This versatile bifunctional linker enables the covalent attachment of a methyltetrazine moiety to proteins, paving the way for subsequent bioorthogonal "click chemistry" applications. The protocol is designed for researchers in various fields, including drug development, bioimaging, and proteomics, who require precise and efficient methods for protein modification.

Introduction

This compound is a chemical tool that facilitates a two-step protein modification strategy. The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines on the protein surface, such as the side chains of lysine (B10760008) residues and the N-terminus, to form a stable amide bond.[1][2] This initial step covalently links the methyltetrazine group, via a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer, to the protein. The PEG8 spacer enhances the solubility of the conjugate in aqueous buffers and minimizes steric hindrance.[3][4]

The incorporated methyltetrazine group serves as a bioorthogonal handle for the inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) partner.[5][6] This "click chemistry" ligation is exceptionally fast, highly specific, and biocompatible, proceeding efficiently under physiological conditions without the need for a catalyst.[5][6][7] This two-step approach is widely used for creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and fluorescently labeling proteins for imaging studies.[3][5]

Principle of the Method

The protein conjugation process involves two key chemical reactions:

-

Amine Acylation: The NHS ester of the this compound reagent reacts with primary amines on the protein to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[8] This reaction is most efficient at a slightly alkaline pH (7.2-9.0), where the primary amines are deprotonated and thus more nucleophilic.[1][2]

-

Tetrazine-TCO Ligation (Click Chemistry): The now protein-bound methyltetrazine can specifically and rapidly react with a molecule containing a trans-cyclooctene (TCO) group.[5][9] This IEDDA cycloaddition is a bioorthogonal reaction, meaning it does not interfere with native biological processes.[6] The reaction is irreversible and forms a stable covalent bond.[9]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the protein conjugation process.

| Parameter | Value/Range | Conditions/Notes | Reference(s) |

| NHS Ester Reaction pH | 7.2 - 9.0 | Optimal pH is typically 8.3-8.5 for efficient conjugation and minimal hydrolysis. | [1][2][10] |

| NHS Ester Hydrolysis Half-life | 4-5 hours at pH 7.0, 0°C | Decreases to ~10 minutes at pH 8.6, 4°C. | [2] |

| Reaction Time (NHS Ester) | 30 minutes - 4 hours | Dependent on temperature and protein concentration. Typically 1 hour at room temperature. | [7][11] |

| Molar Excess of NHS Ester | 10 to 20-fold | This ratio can be adjusted to control the degree of labeling (DOL). | [7] |

| Tetrazine-TCO Ligation Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | Extremely fast kinetics, enabling reactions at low concentrations. | [9][12] |

| Tetrazine Absorbance Maximum | ~520 nm | The disappearance of this absorbance can be used to monitor the ligation reaction. | [6] |

Experimental Protocols

Materials

-

Protein of interest (in an amine-free buffer, e.g., Phosphate-Buffered Saline, PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[7][10]

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine[8]

-

Purification column (e.g., desalting column, size-exclusion chromatography column)[7]

-

Storage Buffer (e.g., PBS)

Reagent Preparation

-

Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.[7][13] Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.[11]

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; do not prepare stock solutions for long-term storage.[11]

Protein Conjugation Procedure

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[7] The optimal molar ratio may need to be determined empirically to achieve the desired degree of labeling (DOL). A higher DOL is often sought for signal amplification, but over-labeling can lead to protein aggregation or loss of function.[13]

-

Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, with gentle mixing.[7][11]

-

Quenching (Optional but Recommended): To stop the reaction, add the Quenching Reagent to a final concentration of 50-100 mM.[14] Incubate for 10-15 minutes at room temperature.[14]

Purification of the Protein Conjugate

It is crucial to remove unreacted this compound and the NHS byproduct from the conjugated protein.[15]

-

Size-Exclusion Chromatography (SEC) / Desalting: This is the most common method for purifying protein conjugates.[10][15] Pass the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.[7]

-

Dialysis: The reaction mixture can be dialyzed against the storage buffer. This method is effective but generally slower than SEC.[15][16]

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of methyltetrazine molecules per protein, should be determined.[13] This can be achieved using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the methyltetrazine (around 320 nm, though the peak for the conjugate may differ slightly from the free dye). The specific extinction coefficients for the protein and the methyltetrazine moiety are required for this calculation.

Visualizations

Caption: Experimental workflow for protein conjugation.

Caption: Two-step protein conjugation and ligation pathway.

References

- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. This compound [myskinrecipes.com]

- 4. medium.com [medium.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 15. benchchem.com [benchchem.com]

- 16. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyltetrazine-PEG8-NHS Ester for Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-NHS ester is a versatile bifunctional reagent designed for the targeted labeling of biomolecules and their subsequent visualization in live cell imaging applications. This reagent combines the highly efficient and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) cycloaddition chemistry with the well-established N-hydroxysuccinimide (NHS) ester chemistry.

The methyltetrazine moiety reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group, a reaction known for its exceptional kinetics and biocompatibility, proceeding efficiently in complex biological environments without interfering with native cellular processes.[1] The NHS ester group allows for the covalent conjugation of the methyltetrazine to primary amines on proteins, antibodies, or other biomolecules.[2] The polyethylene (B3416737) glycol (PEG8) spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific binding.[3]

This powerful combination enables a two-step labeling strategy, often referred to as a pre-targeting approach, which is particularly advantageous for live-cell imaging.[4] First, a biomolecule of interest (e.g., a cell-surface receptor antibody) is labeled with this compound. This conjugate is then introduced to live cells, where it binds to its target. Subsequently, a small, cell-impermeable or permeable TCO-functionalized fluorescent probe is added, which rapidly and specifically "clicks" to the methyltetrazine-labeled biomolecule, allowing for precise temporal and spatial imaging.

Principle of the Reaction

The core of this technology is the bioorthogonal iEDDA reaction between methyltetrazine and trans-cyclooctene (TCO). This reaction is characterized by its extremely fast kinetics and high specificity, forming a stable covalent bond.[5]

Bioorthogonal Tetrazine-TCO Ligation.

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of this compound in live cell imaging.

Table 1: NHS Ester Stability and Reactivity

| Parameter | Value | Notes |

| Optimal pH for NHS ester reaction | 7.2 - 8.5 | The rate of hydrolysis increases significantly at higher pH.[6] |

| Half-life of NHS ester at pH 7.0, 0°C | 4-5 hours | Provides a longer window for the labeling reaction.[6] |

| Half-life of NHS ester at pH 8.5, Room Temp. | ~20 minutes | Indicates the need for prompt execution of the labeling step.[6] |

| Common Molar Excess of NHS Ester | 10-20 fold | A starting point for optimizing the degree of labeling.[7] |

Table 2: TCO-Tetrazine Reaction Kinetics

| Parameter | Value | Notes |

| Second-order rate constant (k2) | ~10³ - 10⁶ M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions, enabling rapid labeling at low concentrations.[4] |

| Reaction time in live cells | Minutes | The signal from the TCO-fluorophore can often be detected almost immediately after addition. |

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound

This protocol describes the general procedure for labeling an antibody with this compound.

Materials:

-

Antibody of interest (free of amine-containing stabilizers like glycine (B1666218) or Tris)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to remove any amine-containing buffers or stabilizers.

-

Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

-

-

NHS Ester Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

-

Gently mix and incubate for 1 hour at room temperature, protected from light.

-

-

Quenching Reaction (Optional):

-

Add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted this compound and quenching reagents using a desalting column equilibrated with PBS.

-

Collect the purified, labeled antibody.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and at the appropriate wavelength for the tetrazine if it has a distinct absorbance peak.

-

Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

-

Workflow for Antibody Labeling.

Protocol 2: Pre-targeting Live Cell Imaging

This protocol outlines a pre-targeting strategy for imaging a cell surface protein.

Materials:

-

Methyltetrazine-labeled antibody (from Protocol 1)

-

Live cells expressing the target protein of interest

-

TCO-conjugated fluorescent dye (e.g., TCO-Cy5)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Fluorescence microscope with appropriate filter sets and a live-cell imaging chamber

Procedure:

-

Cell Preparation:

-

Plate cells on a glass-bottom dish or chamber slide and culture to the desired confluency.

-

-

Pre-targeting with Labeled Antibody:

-

Dilute the Methyltetrazine-labeled antibody in live-cell imaging medium to a final concentration of 10-100 nM.

-

Replace the cell culture medium with the antibody solution.

-

Incubate for 30-60 minutes at 37°C in a CO2 incubator to allow for antibody binding.

-

-

Washing:

-

Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound antibody.

-

-

Labeling with TCO-Fluorophore:

-

Prepare a solution of the TCO-conjugated fluorescent dye in live-cell imaging medium at a final concentration of 1-5 µM.

-

Add the TCO-fluorophore solution to the cells.

-

-

Live Cell Imaging:

-

Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly.

-

Time-lapse imaging can be performed to monitor dynamic processes.

-

Pre-targeting Live Cell Imaging Workflow.

Application Example: Imaging EGFR Signaling Pathway

This technology can be used to study the dynamics of receptor signaling, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[8]

Simplified EGFR Signaling Pathway.

By labeling EGFR on the surface of live cells, researchers can use time-lapse microscopy to track its internalization, trafficking, and co-localization with other signaling molecules in real-time upon stimulation with EGF.

Troubleshooting

Problem: Low Labeling Efficiency of Biomolecule

-

Possible Cause: Inactive NHS ester due to hydrolysis.

-

Solution: Prepare fresh NHS ester solution in anhydrous DMSO immediately before use. Ensure the antibody buffer is at the optimal pH (7.2-8.5).[6]

-

-

Possible Cause: Presence of primary amines in the buffer (e.g., Tris, glycine).

-

Solution: Perform buffer exchange of the biomolecule into an amine-free buffer like PBS or bicarbonate buffer.[7]

-

-

Possible Cause: Insufficient molar excess of the NHS ester.

-

Solution: Increase the molar ratio of the NHS ester to the biomolecule.

-

Problem: High Background Fluorescence in Live Cell Imaging

-

Possible Cause: Incomplete removal of unbound labeled antibody.

-

Solution: Increase the number and duration of washing steps after the antibody incubation.

-

-

Possible Cause: Non-specific binding of the antibody.

-

Solution: Include a blocking step with a suitable agent (e.g., BSA) before adding the primary antibody. Optimize the antibody concentration.

-

-

Possible Cause: TCO-fluorophore is sticking non-specifically to the cells.

-

Solution: Decrease the concentration of the TCO-fluorophore and/or reduce the incubation time.

-

Problem: No or Weak Fluorescent Signal

-

Possible Cause: Inefficient labeling of the biomolecule.

-

Solution: Verify the degree of labeling of your antibody (see above).

-

-

Possible Cause: Low expression of the target protein on the cell surface.

-

Solution: Confirm the expression level of your target protein by other methods (e.g., Western blot, flow cytometry).

-

-

Possible Cause: Photobleaching of the fluorophore.

-

Solution: Reduce the laser power and/or exposure time during imaging. Use an anti-fade reagent in the imaging medium if compatible with live cells.

-

References

- 1. researchgate.net [researchgate.net]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Molecular Imaging of Epidermal Growth Factor Receptor Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methyltetrazine-PEG8-NHS Ester in Targeted Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Methyltetrazine-PEG8-NHS ester in the development of targeted drug delivery systems. The focus is on the bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) moiety, a cornerstone of pre-targeted therapeutic and diagnostic strategies.

Introduction to Pre-Targeted Drug Delivery

Pre-targeted drug delivery is a two-step approach designed to enhance the therapeutic index of potent drugs, such as cytotoxins or radionuclides. First, a targeting moiety, typically a monoclonal antibody (mAb) conjugated to a bioorthogonal handle (e.g., TCO), is administered. This antibody conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from circulation. In the second step, a therapeutic or diagnostic agent linked to the complementary bioorthogonal partner (e.g., methyltetrazine) is administered. This agent then rapidly and specifically reacts with the pre-localized antibody conjugate at the target site, minimizing systemic exposure and associated toxicities.[1][2][3]

The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazine and TCO is exceptionally fast and selective, proceeding efficiently in complex biological environments without the need for a catalyst.[4] this compound is a versatile reagent for this approach. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines on antibodies to form stable amide bonds. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance, improving conjugation efficiency.[1]

Key Applications

-

Antibody-Drug Conjugates (ADCs): Development of next-generation ADCs where the cytotoxic payload is delivered via a bioorthogonal click reaction.

-

Radioimmunotherapy (RIT): Pre-targeting of radionuclides for cancer therapy, allowing for the use of short-lived isotopes with long-circulating antibodies.[1]

-

In Vivo Imaging: Pre-targeted delivery of imaging agents (e.g., fluorescent dyes, PET isotopes) for diagnostics and pharmacokinetic studies.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from studies utilizing the tetrazine-TCO bioorthogonal system for targeted drug delivery.

| Parameter | Value | Context | Reference |

| Antibody Modification | |||

| TCO Moieties per Antibody | 2.6 | Average degree of labeling for a monoclonal antibody conjugated with a TCO-NHS ester. | [5] |

| Linkers per Antibody | 4-6 | Typical result when using a 20-fold molar excess of an NHS-PEG ester linker with an IgG antibody. | [7] |

| In Vivo Tumor Targeting | |||

| Tumor Uptake | 12.0 ± 5.3 %ID/g at 72h | Pre-targeted delivery of a 177Lu-labeled tetrazine in a pancreatic cancer xenograft model. | [1] |

| Tumor Uptake | 4.6 ± 0.8 %ID/g at 4h | Early tumor accumulation of a 177Lu-labeled tetrazine. | [1] |

| Tumor Uptake | 16.8 ± 3.9 %ID/g at 120h | Persistent tumor retention of the radiolabeled tetrazine. | [1] |

| Binding Affinity | |||

| EC50 of mAb-TCO | 1.4 nM | Binding affinity of a TCO-modified antibody to its target antigen, showing minimal impact from conjugation. | [5] |

| EC50 of Unmodified mAb | 0.8 nM | Baseline binding affinity of the non-conjugated antibody. | [5] |

Experimental Protocols

Protocol 1: Antibody Modification with TCO-NHS Ester

This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to a monoclonal antibody using an NHS ester. This is the first step in creating the targeting component for a pre-targeted system.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

-

TCO-PEG-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.4

-

Zeba™ Spin Desalting Columns

Procedure:

-

Antibody Preparation:

-

If necessary, exchange the antibody into the reaction buffer using a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL.[7]

-

-

TCO-NHS Ester Preparation:

-

Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.[7]

-

-

Conjugation Reaction:

-

Purification:

-

Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS.

-

-

Characterization:

-

Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

-

Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using mass spectrometry.[5]

-

Protocol 2: Conjugation of this compound to a Small Molecule Drug

This protocol outlines the modification of a small molecule drug containing a primary amine with this compound.

Materials:

-

Small molecule drug with a primary amine

-

This compound

-

Anhydrous dimethylformamide (DMF) or DMSO

-

Triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

Procedure:

-

Reaction Setup:

-

Dissolve the amine-containing small molecule drug in anhydrous DMF or DMSO.

-

Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA.

-

-

Conjugation:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add 1-1.5 equivalents of the this compound solution to the drug solution.

-

Stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction progress by LC-MS or TLC.[7]

-

-

Purification:

-

Purify the resulting tetrazine-drug conjugate by reverse-phase HPLC.

-

Protocol 3: In Vitro Pre-Targeted Cell Labeling